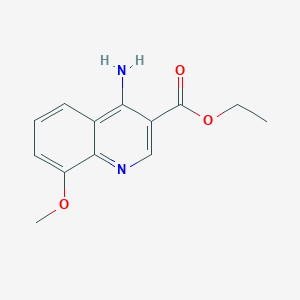
Ethyl 4-amino-8-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-amino-8-methoxyquinoline-3-carboxylate is a chemical compound that is used as a medical intermediate . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C13H14N2O3.Scientific Research Applications
Antimalarial Potential
Ethyl 4-amino-8-methoxyquinoline-3-carboxylate has been explored in the synthesis of derivatives with potential antimalarial properties. A study by Carroll et al. (1979) synthesized derivatives such as 4-ethylprimaquine, which demonstrated activity comparable to primaquine against Plasmodia cynomolgi in Rhesus monkeys and was less toxic than primaquine (Carroll, Berrang, Linn, & Twine, 1979).
Neuroprotective Effects
A derivative of this compound, specifically ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, showed significant inhibition of nitric oxide production in LPS-activated microglia, indicating potential neuroprotective effects. This derivative was isolated from the mycelia of Hericium erinaceum (Lin et al., 2018).
Anticancer Activity
In the realm of anticancer research, derivatives of this compound have been synthesized and evaluated for their effectiveness against the breast cancer MCF-7 cell line. Gaber et al. (2021) synthesized new derivatives and found compounds 7b, 7c, 8a, 8b, and 8c exhibiting strong anticancer activity against the MCF-7 cell line (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Antibacterial Properties
The compound has also been studied for its antibacterial properties. Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates from this compound, which exhibited moderate antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Govindan, 2012).
Mechanism of Action
Target of Action
Ethyl 4-amino-8-methoxyquinoline-3-carboxylate is a derivative of quinoline . Quinoline derivatives have been used in various medicinal applications due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities . .
Mode of Action
Quinoline derivatives generally exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the broad range of biological activities associated with quinoline derivatives , it is likely that multiple pathways are affected.
Result of Action
Quinoline derivatives have been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial effects . These effects suggest that this compound may have similar potential therapeutic applications.
Safety and Hazards
Future Directions
The future directions for Ethyl 4-amino-8-methoxyquinoline-3-carboxylate could involve further exploration of its therapeutic potential, given the broad spectrum of bio-responses exhibited by quinoline and its derivatives . Additionally, more efficient and environmentally friendly synthetic methodologies could be developed .
Properties
IUPAC Name |
ethyl 4-amino-8-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRGAHPOKSLQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363651 | |
| Record name | ethyl 4-amino-8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697240-49-6 | |
| Record name | ethyl 4-amino-8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Valine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3056149.png)
![1-Bromo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B3056151.png)
![2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid](/img/structure/B3056153.png)





![2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide](/img/structure/B3056164.png)



